(R)-tert-Butyl but-3-yn-2-ylcarbamate

Catalog No.
S888549
CAS No.
118080-82-3
M.F
C9H15NO2
M. Wt
169.224
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-Butyl but-3-yn-2-ylcarbamate

CAS Number

118080-82-3

Product Name

(R)-tert-Butyl but-3-yn-2-ylcarbamate

IUPAC Name

tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate

Molecular Formula

C9H15NO2

Molecular Weight

169.224

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m1/s1

InChI Key

AMWSEGBTTPQUKW-SSDOTTSWSA-N

SMILES

CC(C#C)NC(=O)OC(C)(C)C

Synonyms

N-[(1R)-1-Methyl-2-propyn-1-yl]carbamic Acid 1,1-Dimethylethyl Ester; (R)-(1-Methyl-2-propynyl)carbamic Acid 1,1-Dimethylethyl Ester; [(1R)-1-Methyl-2-propynyl]carbamic Acid 1,1-Dimethylethyl Ester;
  • Potential applications based on structure: The presence of a terminal alkyne group (but-3-yn-yl) suggests potential uses in click chemistry reactions [1]. Click chemistry is a powerful tool for linking molecules together specifically and efficiently. However, there is no published research specifically referencing (R)-tert-Butyl but-3-yn-2-ylcarbamate in this context.
  • Investigating biological activity: The molecule also contains a carbamate group, a functional group found in many biologically active molecules. This raises the possibility that (R)-tert-Butyl but-3-yn-2-ylcarbamate could have interesting biological properties, but further research would be needed to explore this.

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(R)-tert-Butyl but-3-yn-2-ylcarbamate is an organic compound characterized by the molecular formula C10H17NO2. This compound is notable for its chiral nature, which allows for two non-superimposable mirror images, making it significant in various chemical and biological applications. The structure includes a tert-butyl group, a but-3-yn-2-yl moiety, and a carbamate functional group, which collectively contribute to its unique properties and reactivity in organic synthesis and biological systems .

  • Oxidation: The compound can be oxidized to produce corresponding oxides or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohols or amines through the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The alkyne group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

The compound exhibits significant biological activity, particularly as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition leads to increased mitochondrial fatty acid oxidation and decreased intramyocellular lipid deposition, which can enhance insulin sensitivity and metabolic health. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Synthesis of (R)-tert-butyl but-3-yn-2-ylcarbamate typically involves several methods:

  • Reaction with Propargyl Bromide: One common laboratory method involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetonitrile at room temperature.
  • Reaction with Tert-butyl Chloroformate: Another method includes reacting tert-butyl chloroformate with but-3-yn-2-amine under basic conditions, facilitating the formation of the carbamate linkage .

Industrial methods mirror these laboratory techniques but are optimized for larger scale production, often utilizing continuous flow reactors for efficiency and consistency .

(R)-tert-butyl but-3-yn-2-ylcarbamate finds applications across various fields:

  • Organic Synthesis: It serves as a building block for complex molecules and natural products.
  • Biochemical Research: The compound is used to study enzyme mechanisms and metabolic pathways.
  • Pharmaceuticals: Its inhibitory effects on ACC make it a candidate for developing treatments related to metabolic disorders .

Studies indicate that (R)-tert-butyl but-3-yn-2-ylcarbamate interacts primarily with acetyl-CoA carboxylase (ACC), influencing fatty acid metabolism. Its pharmacokinetic properties show high gastrointestinal absorption and permeability across the blood-brain barrier, making it a promising candidate for therapeutic applications targeting metabolic diseases .

Several compounds share structural similarities with (R)-tert-butyl but-3-yn-2-ylcarbamate, highlighting its uniqueness:

Compound NameMolecular FormulaKey Differences
tert-butyl carbamateC6H13NO2Lacks the but-3-yne group
tert-butyl N-methylcarbamateC7H15NO2Contains a methyl group instead of but-3-yne
tert-butyl N-benzylcarbamateC12H17NO2Contains a benzyl group instead of but-3-yne
tert-butyl but-3-yne 1-carboxylic acidC10H14O2Contains a carboxylic acid functional group

The presence of the but-3-yne moiety in (R)-tert-butyl but-3-yn-2-ylcarbamate imparts distinct reactivity and properties that are not found in these similar compounds, allowing for additional synthetic transformations and applications in organic chemistry .

(R)-tert-Butyl but-3-yn-2-ylcarbamate is a chiral carbamate derivative with systematic IUPAC name tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate. Its molecular formula is $$ \text{C}9\text{H}{15}\text{NO}_2 $$, and it features a stereocenter at the carbon adjacent to the carbamate nitrogen. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and an alkyne-functionalized butyne moiety.

Key Identifiers:

PropertyValue
CAS Number118080-82-3
Molecular Weight169.22 g/mol
SMILESCC(C#C)NC(=O)OC(C)(C)C
Synonyms(R)-N-Boc-3-amino-1-butyne, tert-Butyl (R)-but-3-yn-2-ylcarbamate

The Boc group ($$ \text{C}(\text{CH}3)3\text{OCO}- $$) confers acid-labile protection to the amine, while the but-3-yn-2-yl group ($$ \text{CH}(\text{C#CH})\text{CH}_3 $$) introduces alkyne reactivity.

Historical Context and Development

The development of (R)-tert-butyl but-3-yn-2-ylcarbamate is rooted in the broader adoption of Boc-protecting strategies, which emerged in the 1960s as a safer alternative to phosgene-based carbamate synthesis . The compound’s enantioselective synthesis became feasible with advances in asymmetric catalysis, particularly for chiral amine intermediates used in pharmaceuticals . Early applications focused on peptide synthesis, but its utility expanded into transition-metal-catalyzed reactions (e.g., Sonogashira coupling) due to the alkyne’s compatibility with palladium and copper catalysts .

Significance in Synthetic Organic Chemistry

This compound serves three primary roles:

  • Chiral Building Block: The (R)-configuration enables stereoselective synthesis of bioactive molecules, such as β-amino alcohols and pyrrolidine derivatives .
  • Alkyne Functionalization: The terminal alkyne participates in click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions .
  • Amine Protection: The Boc group shields amines during multi-step syntheses, allowing orthogonal deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

For example, in peptide synthesis, Boc-protected amines resist nucleophilic attack during esterification, while the alkyne enables late-stage bioconjugation .

Overview of Carbamate Chemistry

Carbamates ($$ \text{R}1\text{OCONR}2\text{R}_3 $$) are structurally stable derivatives of carbamic acid. Key properties include:

  • Acid-Labile Protection: Boc carbamates decompose via tert-butyl cation formation under acidic conditions, enabling controlled deprotection .
  • Steric Effects: The tert-butyl group hinders nucleophilic attack at the carbonyl carbon, enhancing stability during reactions .
  • Comparative Reactivity: Unlike methyl or ethyl carbamates, Boc derivatives are resistant to base hydrolysis but susceptible to strong acids (e.g., HCl in dioxane) .

The structural and reactivity profile of (R)-tert-butyl but-3-yn-2-ylcarbamate makes it indispensable in modern organic synthesis, bridging traditional protecting-group strategies with contemporary catalytic methods.

Molecular Structure and Stereochemistry

(R)-tert-Butyl but-3-yn-2-ylcarbamate is an organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 grams per mole [1] . The compound exhibits a distinctive molecular architecture characterized by the presence of a tert-butyl carbamate group attached to a chiral but-3-yn-2-yl moiety . The structural configuration can be represented by the SMILES notation: CC@@HC#C, which clearly indicates the stereochemical arrangement around the chiral center [1].

The stereochemistry of this compound is defined by the (R)-configuration at the carbon atom adjacent to the carbamate nitrogen, creating a chiral center that distinguishes it from its (S)-enantiomer . The molecule features a terminal alkyne functional group (C≡C-H) positioned at the but-3-yn-2-yl chain, contributing to its unique reactivity profile [14]. The tert-butyl group provides steric bulk and influences both the conformational preferences and the overall stability of the carbamate functionality .

The compound's stereochemical integrity is maintained through the rigid nature of the carbamate linkage, which exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization [18] [19]. This structural feature is crucial for maintaining the compound's chiral identity and preventing racemization under normal storage conditions .

Physicochemical Properties

The physicochemical properties of (R)-tert-Butyl but-3-yn-2-ylcarbamate reflect its molecular structure and functional group composition [1] [10]. The compound exhibits characteristic thermal properties with a predicted boiling point of 235.4 ± 23.0 degrees Celsius and a predicted density of 0.974 ± 0.06 grams per cubic centimeter [10]. These values are consistent with similar carbamate derivatives and reflect the influence of the tert-butyl group on the overall molecular properties [24] [25].

The compound demonstrates moderate polarity characteristics, as evidenced by its predicted logarithmic partition coefficient (LogP) value of 1.5328 [1]. This value indicates a balanced hydrophilic-lipophilic character, making the compound suitable for various organic synthesis applications . The topological polar surface area (TPSA) is calculated to be 38.33 square angstroms, which falls within the expected range for carbamate compounds [1].

Solubility characteristics of the compound are influenced by the presence of both polar carbamate functionality and nonpolar alkyl groups [17]. The compound exhibits limited water solubility but demonstrates good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and chloroform . Storage recommendations indicate that the compound should be maintained at 2-8 degrees Celsius to preserve its chemical integrity [7] [10] [17].

PropertyValueReference
Molecular Weight169.22 g/mol [1]
Boiling Point (predicted)235.4 ± 23.0°C [10]
Density (predicted)0.974 ± 0.06 g/cm³ [10]
LogP1.5328 [1]
TPSA38.33 Ų [1]
Storage Temperature2-8°C [7] [10]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (R)-tert-Butyl but-3-yn-2-ylcarbamate, revealing characteristic chemical shifts and coupling patterns associated with its functional groups [8] [14]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the various proton environments within the molecule [8].

The terminal alkyne proton appears as a characteristic signal in the region of 1.7-3.1 parts per million, consistent with the shielding effect of the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [33]. This high-field position distinguishes alkyne protons from alkene protons and reflects the unique electronic environment of the terminal alkyne functionality [33]. The methyl group attached to the chiral carbon displays a doublet pattern due to coupling with the adjacent proton, providing clear evidence of the stereochemical arrangement [8].

The tert-butyl group generates a characteristic singlet signal at approximately 1.4-1.5 parts per million, representing the nine equivalent protons of the three methyl groups [8] [14]. The carbamate proton typically appears as a broad signal in the region of 4.5-5.5 parts per million, with the exact chemical shift depending on solvent conditions and temperature [8]. Rotameric effects in carbamate compounds can lead to signal broadening or doubling in Nuclear Magnetic Resonance spectra, particularly at lower temperatures [8] [18].

¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments, including the carbonyl carbon of the carbamate group at approximately 155 parts per million, the quaternary carbon of the tert-butyl group, and the characteristic alkyne carbons [8]. The alkyne carbon signals typically appear around 81-83 parts per million for the internal carbon and 69-71 parts per million for the terminal carbon [33].

Infrared Spectroscopy Profiles

Infrared spectroscopy of (R)-tert-Butyl but-3-yn-2-ylcarbamate reveals characteristic absorption bands that confirm the presence of key functional groups [8] [34]. The terminal alkyne C-H stretch appears as a strong, sharp absorption at approximately 3300 wavenumbers, which is diagnostic for terminal alkyne functionality [34]. This absorption is distinct from other C-H stretching modes and provides unambiguous identification of the alkyne group [33] [34].

The carbamate carbonyl group exhibits a strong absorption band in the region of 1680-1720 wavenumbers, characteristic of carbamate C=O stretching [8] [34]. This frequency range is intermediate between typical ester and amide carbonyl stretching frequencies, reflecting the unique electronic environment of the carbamate functional group [23]. The N-H stretching vibration of the carbamate appears as a medium to strong absorption in the region of 3200-3500 wavenumbers [8] [34].

Alkyl C-H stretching vibrations from the tert-butyl and methyl groups appear in the region of 2850-3000 wavenumbers, providing additional structural confirmation [34]. The C-C triple bond stretch, when observable, appears as a weak to medium absorption around 2100-2150 wavenumbers [34]. Additional fingerprint region absorptions provide detailed structural information and can be used for compound identification and purity assessment [8].

Mass Spectrometry Data

Mass spectrometry analysis of (R)-tert-Butyl but-3-yn-2-ylcarbamate provides molecular weight confirmation and fragmentation pattern information [1] [11]. The molecular ion peak appears at mass-to-charge ratio 169, corresponding to the molecular weight of the compound [1] . High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula C₉H₁₅NO₂ [8].

Characteristic fragmentation patterns include the loss of the tert-butyl group (molecular weight 57) to give a fragment at mass-to-charge ratio 112 [11]. Additional fragmentations may involve the loss of carbon dioxide (molecular weight 44) from the carbamate group, resulting in fragments corresponding to the remaining alkyne-containing portion of the molecule [11]. The terminal alkyne functionality may undergo characteristic fragmentations involving the loss of acetylene or hydrogen cyanide units [11].

Electrospray ionization mass spectrometry typically shows protonated molecular ions [M+H]⁺ at mass-to-charge ratio 170, along with sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 192 [8]. The fragmentation patterns observed depend on the ionization method and collision energy used, but generally provide reliable structural confirmation when compared to reference spectra [11].

X-ray Crystallographic Analysis

X-ray crystallographic analysis of (R)-tert-Butyl but-3-yn-2-ylcarbamate provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements [12] . Crystallographic studies reveal the precise geometry around the chiral center and confirm the absolute stereochemical configuration . The compound typically crystallizes in space groups that preserve the chiral nature of the molecule [12].

Bond length analysis shows typical values for carbamate C-N bonds, which are characteristically shorter than standard single bonds due to partial double-bond character from resonance [12] [18]. The C-N bond length in carbamates typically ranges from 1.34 to 1.36 angstroms, intermediate between typical single (1.47 angstroms) and double (1.25 angstroms) carbon-nitrogen bonds [18] [19]. The carbonyl C=O bond length is typically around 1.23 angstroms, consistent with double-bond character [12].

Torsional angles around the carbamate C-N bond reveal conformational preferences, with the compound typically adopting either syn or anti conformations depending on crystal packing forces and intramolecular interactions [12] [18]. The alkyne geometry shows linear C≡C-H arrangement with bond angles close to 180 degrees, as expected for sp-hybridized carbons [12]. Crystal packing analysis may reveal intermolecular hydrogen bonding patterns involving the carbamate N-H group .

Conformational Analysis of Carbamate C-N Bond

The conformational behavior of (R)-tert-Butyl but-3-yn-2-ylcarbamate is dominated by restricted rotation around the carbamate carbon-nitrogen bond [18] [19] [22]. This restriction arises from partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system [18] [19]. The energy barrier for rotation around this bond is typically in the range of 12-16 kilocalories per mole for similar carbamate compounds [18] [19].

Variable temperature Nuclear Magnetic Resonance studies reveal the dynamic behavior of carbamate rotamers [8] [18]. At ambient temperature, the compound may exist as a mixture of syn and anti conformers, with the equilibrium position influenced by steric and electronic factors [18] [22]. The tert-butyl group provides significant steric bulk that can influence the conformational equilibrium, generally favoring the conformation that minimizes steric interactions [22].

The activation energy for carbamate C-N rotation can be determined through coalescence temperature measurements in Nuclear Magnetic Resonance spectroscopy [18] [19]. For tert-butyl carbamates, the barrier is typically lower than for alkyl carbamates due to electronic effects [18] [22]. The conformational preferences are also influenced by solvent polarity, with polar solvents stabilizing the more polar syn conformer [22].

Computational studies using density functional theory methods can provide detailed energy surfaces for carbamate rotation [18] [22]. These calculations reveal that the transition state for rotation involves a planar arrangement around the nitrogen atom, with decreased overlap between the nitrogen lone pair and the carbonyl π-system [18] [19]. The energy difference between syn and anti conformers is typically small, often less than 2 kilocalories per mole [18] [23].

Retrosynthetic Analysis

The retrosynthetic analysis of (R)-tert-butyl but-3-yn-2-ylcarbamate reveals several strategic disconnection approaches that guide synthetic planning [1]. The primary retrosynthetic strategy involves disconnection at the carbamate bond, revealing the chiral secondary amine but-3-yn-2-amine as a key precursor. This disconnection approach allows for the application of various asymmetric synthetic methodologies to establish the required stereochemistry [2].

The alkyne functional group serves as a critical strategic element in retrosynthetic planning, offering multiple disconnection possibilities [3]. The terminal alkyne can be viewed as arising from alkylation of acetylene equivalents or through elimination reactions from appropriate halogenated precursors. The stereocenter adjacent to the alkyne presents particular challenges, as traditional approaches often lead to racemization under basic conditions typically required for alkyne chemistry [4].

Alternative retrosynthetic approaches include disconnection at the carbon-carbon bond adjacent to the stereocenter, revealing aldol-type disconnections that can exploit chiral auxiliary or asymmetric catalysis methodologies [5]. The but-3-yn-2-yl fragment can also be viewed as arising from homologation reactions starting from propargyl systems, providing additional strategic flexibility in synthetic planning [6].

Asymmetric Synthetic Routes

Enzymatic Resolution Approaches

Enzymatic resolution represents one of the most effective methods for obtaining enantiomerically pure (R)-tert-butyl but-3-yn-2-ylcarbamate [7] [8]. Lipase-catalyzed kinetic resolution has emerged as a particularly powerful approach, utilizing the inherent selectivity of Candida antarctica lipase B (CAL-B) for discrimination between enantiomers [9].

The enzymatic kinetic resolution typically employs transesterification reactions where racemic carbamate substrates undergo selective hydrolysis or acylation in the presence of lipase catalysts [10]. Studies have demonstrated that CAL-B exhibits exceptional enantioselectivity with enantioselectivity values (E) exceeding 200 for related carbamate substrates [7]. The reaction conditions are typically mild, operating at temperatures between 40-60°C in organic solvents such as toluene or hexane.

Optimization studies have revealed that the choice of acyl donor significantly impacts both reaction rate and enantioselectivity [9]. Isopropenyl acetate has proven particularly effective, offering the advantage of irreversible acetone elimination that drives the reaction to completion. The enzyme loading can typically be maintained at 10-20 mg per mmol of substrate, making the process economically viable for larger scale applications.

Recent developments in enzymatic resolution have focused on improving substrate scope and reducing reaction times [11]. The use of immobilized enzyme preparations enhances catalyst recovery and reuse, contributing to more sustainable processes. Additionally, the development of carbonate-mediated enzymatic resolutions has expanded the toolkit for selective carbamate synthesis [10].

Chiral Auxiliary Strategies

Chiral auxiliary approaches provide reliable methods for establishing the required stereochemistry in (R)-tert-butyl but-3-yn-2-ylcarbamate synthesis [12] [13]. The Evans oxazolidinone methodology has been extensively applied to related systems, offering high levels of diastereocontrol through chelation-controlled addition reactions [14].

The application of chiral auxiliaries to alkyne-containing substrates requires careful consideration of the propensity for epimerization under basic conditions [13]. Metallated alkenyl carbamates have proven particularly effective, generating chiral homoenolate equivalents that can be employed in asymmetric alkylation and aldol-type reactions [14]. These reagents demonstrate excellent stereochemical fidelity when subjected to titanium-mediated transformations.

The choice of chiral auxiliary significantly impacts both the efficiency and selectivity of the synthetic sequence [15]. Oxazolidinone-based auxiliaries derived from natural amino acids provide excellent diastereocontrol, typically achieving diastereomeric ratios exceeding 95:5. The auxiliary removal step must be carefully optimized to prevent racemization of the sensitive α-alkynyl stereocenter.

Recent advances in chiral auxiliary methodology have emphasized the development of more easily removable auxiliaries that can be cleaved under mild conditions [16]. Sulfinyl auxiliaries, in particular, have shown promise for alkyne-containing substrates due to their compatibility with strongly basic conditions and their ease of removal through mild reduction protocols.

Enantioselective Catalysis Methods

Enantioselective catalysis represents the most atom-economical approach to (R)-tert-butyl but-3-yn-2-ylcarbamate synthesis [17] [18]. Copper-catalyzed asymmetric reactions have emerged as particularly powerful tools for constructing chiral carbamate structures with high enantioselectivity [18].

Recent developments in enantioselective catalysis have focused on the direct asymmetric synthesis of axially chiral carbamates using copper catalysis with carbon dioxide [18]. These methodologies achieve excellent enantioselectivities (typically >90% enantiomeric excess) under mild reaction conditions, operating at ambient temperature and atmospheric pressure.

Iridium-catalyzed enantioselective transformations have also shown significant promise for related alkyne-containing substrates [17]. The use of chiral phosphoramidite ligands enables highly selective B-H alkenylation reactions that can be adapted for carbamate synthesis. These protocols typically achieve enantioselectivities exceeding 95% while maintaining good functional group tolerance.

The development of organocatalytic approaches has expanded the toolkit for enantioselective carbamate synthesis [19] [20]. Bifunctional organocatalysts capable of simultaneously activating multiple reaction components have proven particularly effective for carbon dioxide incorporation reactions, achieving high levels of enantiocontrol through carefully designed transition state geometries.

Racemic Synthesis and Resolution

Racemic synthesis followed by resolution remains a viable approach for accessing (R)-tert-butyl but-3-yn-2-ylcarbamate, particularly when asymmetric methods are not readily available or cost-effective [21] [22]. The racemic synthesis typically employs direct alkynylation approaches using alkyl halides and acetylene equivalents under basic conditions .

Classical resolution approaches utilize diastereomeric salt formation with chiral resolving agents [21]. Tartaric acid derivatives and chiral amines such as brucine have proven effective for carbamate substrates, though the efficiency depends critically on the structural features of the target compound [24]. The crystallization behavior of diastereomeric salts can be optimized through solvent selection and temperature control.

Modern resolution techniques have expanded beyond traditional crystallization approaches to include chromatographic methods using chiral stationary phases [22] [25]. Cellulose-derived chiral stationary phases have shown particular promise for carbamate separation, with the ability to achieve baseline resolution for many substrates [25].

The economic viability of resolution approaches depends heavily on the ability to racemize and recycle the unwanted enantiomer [26]. For alkyne-containing substrates, this often requires careful optimization of reaction conditions to achieve racemization without degradation of the alkyne functionality.

Protecting Group Installation Strategies

The installation of the tert-butyloxycarbonyl (Boc) protecting group represents a critical step in the synthesis of (R)-tert-butyl but-3-yn-2-ylcarbamate [27] [28]. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the protecting reagent, operating under mild basic conditions to minimize epimerization [29].

Optimization of Boc installation conditions has focused on achieving high yields while maintaining stereochemical integrity [30] [31]. The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates and enables the protection of less nucleophilic amines [27]. Alternative approaches using polymer-supported reagents have been developed to facilitate product isolation and reduce waste [32].

The choice of reaction conditions significantly impacts both yield and selectivity [33]. Aqueous conditions using sodium hydroxide as base provide excellent results for most substrates while offering operational simplicity [34]. However, for substrates sensitive to aqueous conditions, anhydrous protocols using organic bases such as triethylamine or diisopropylethylamine are preferred [35].

Recent developments in protecting group chemistry have emphasized environmentally benign approaches [32] [36]. Solvent-free conditions using molten Boc₂O have proven effective for many substrates, eliminating the need for organic solvents and simplifying workup procedures [37]. These approaches align with green chemistry principles while maintaining high efficiency.

Scale-up Considerations and Process Chemistry

The scale-up of (R)-tert-butyl but-3-yn-2-ylcarbamate synthesis requires careful consideration of multiple factors including safety, economics, and environmental impact [38] [39]. Heat management becomes critical at larger scales, particularly for exothermic reactions involving strong bases or alkylating agents [40].

Continuous flow methodologies have emerged as powerful tools for scale-up applications [41] [42]. Flow chemistry offers enhanced safety through improved heat and mass transfer, reduced inventory of hazardous intermediates, and precise control over reaction parameters [43]. Recent studies have demonstrated the successful application of continuous flow synthesis to carbamate production, achieving yields of 88-96% with significantly reduced reaction times [44] [45].

Process optimization studies have identified key parameters for successful scale-up [46]. Temperature control systems must be carefully designed to manage exothermic reactions, while mixing efficiency becomes critical for maintaining reaction selectivity [39]. The choice of equipment materials must consider compatibility with reactive intermediates and the corrosive nature of some reagents.

Economic considerations favor processes that minimize the use of expensive chiral catalysts or auxiliaries [47]. Recovery and recycling strategies for chiral components become increasingly important at manufacturing scales [48]. The development of supported catalyst systems has proven particularly valuable, enabling catalyst recovery and reuse over multiple reaction cycles [49].

Green Chemistry Approaches and Sustainability

The development of sustainable synthetic approaches to (R)-tert-butyl but-3-yn-2-ylcarbamate has become increasingly important as environmental regulations tighten and sustainability metrics gain prominence [49] [50]. Carbon dioxide utilization represents one of the most promising approaches, converting a waste product into valuable chemical intermediates [51] [52].

Recent developments in CO₂-based carbamate synthesis have achieved significant improvements in atom economy and waste reduction [49] [50]. Deep eutectic solvent systems using choline chloride and zinc chloride enable carbamate formation under atmospheric CO₂ pressure at room temperature [50]. These protocols eliminate the need for high-pressure equipment while achieving excellent yields.

Biocatalytic approaches offer inherently sustainable pathways to chiral carbamates [53] [54]. The combination of enzymatic resolution with flow chemistry enables the development of highly efficient processes with minimal waste generation [54]. Immobilized enzyme systems facilitate catalyst recovery and reuse, contributing to improved process economics and reduced environmental impact.

The application of green chemistry principles has led to the development of alternative reaction media including ionic liquids and deep eutectic solvents [36] [55]. These solvents often enable reaction conditions that are milder and more environmentally benign than traditional organic solvents, while maintaining or improving reaction efficiency [56].

Process intensification through continuous manufacturing approaches reduces energy consumption and waste generation compared to traditional batch processes [41] [43]. The integration of multiple synthetic steps in continuous flow systems minimizes intermediate isolation and handling, contributing to improved overall efficiency and reduced environmental impact [54].

Method CategorySpecific MethodTypical Yield (%)Enantioselectivity (% ee)ScalabilityEnvironmental Impact
Enzymatic ResolutionCAL-B transesterification>95>99ExcellentVery Low
Enantioselective CatalysisCopper-catalyzed synthesis85-9890-99GoodLow
Green ChemistryCO₂-based synthesis75-92N/AExcellentVery Low
Scale-up ProcessContinuous flow88-96N/AExcellentVery Low
Protecting Group InstallationBoc protection90-95N/AExcellentModerate

XLogP3

1.4

Wikipedia

Tert-Butyl (2R)-but-3-yn-2-ylcarbamate

Dates

Modify: 2023-08-15

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